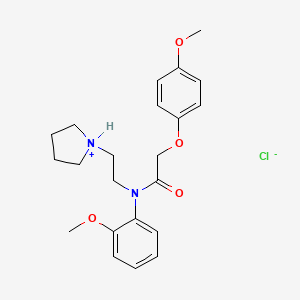
N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride is a synthetic compound that belongs to the class of phenoxyacetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methoxyaniline, 2-pyrrolidinoethanol, and 4-methoxyphenoxyacetyl chloride.
Reaction Steps:
Purification: The product is purified using recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding phenols.
Reduction: The amide group can be reduced to form an amine.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted phenoxyacetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-chlorophenoxyacetamide hydrochloride
- N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-hydroxyphenoxyacetamide hydrochloride
Uniqueness
N-(2-Methoxyphenyl)-N-(2-pyrrolidinoethyl)-4-methoxyphenoxyacetamide hydrochloride is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. The presence of methoxy groups can influence its solubility, reactivity, and interaction with biological targets.
Properties
CAS No. |
27471-59-6 |
|---|---|
Molecular Formula |
C22H29ClN2O4 |
Molecular Weight |
420.9 g/mol |
IUPAC Name |
2-(4-methoxyphenoxy)-N-(2-methoxyphenyl)-N-(2-pyrrolidin-1-ium-1-ylethyl)acetamide;chloride |
InChI |
InChI=1S/C22H28N2O4.ClH/c1-26-18-9-11-19(12-10-18)28-17-22(25)24(16-15-23-13-5-6-14-23)20-7-3-4-8-21(20)27-2;/h3-4,7-12H,5-6,13-17H2,1-2H3;1H |
InChI Key |
WJJDZFYFGJOXTP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OCC(=O)N(CC[NH+]2CCCC2)C3=CC=CC=C3OC.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















